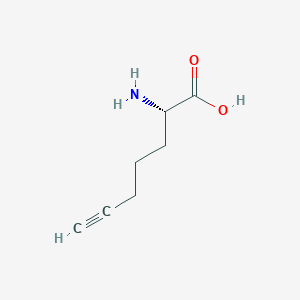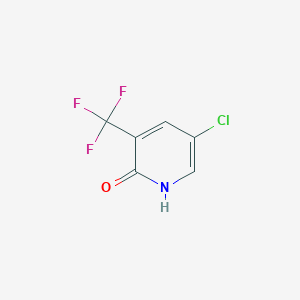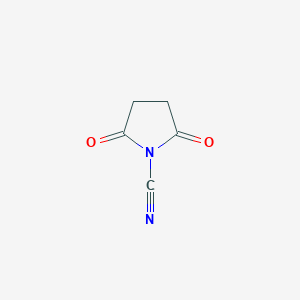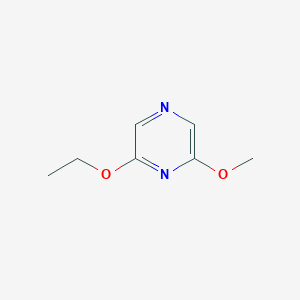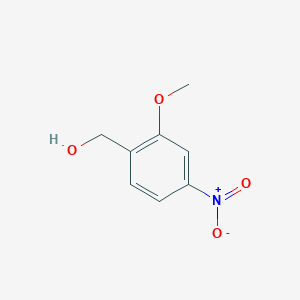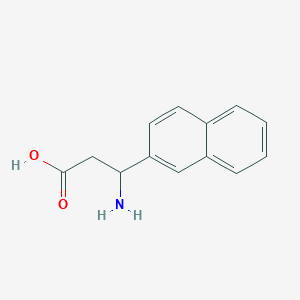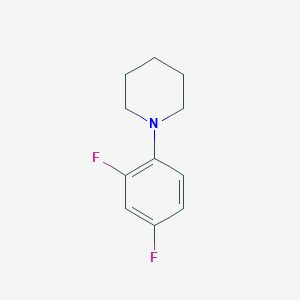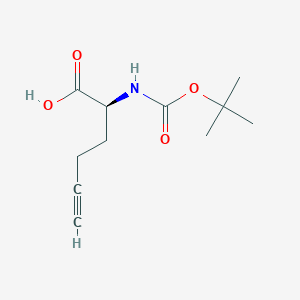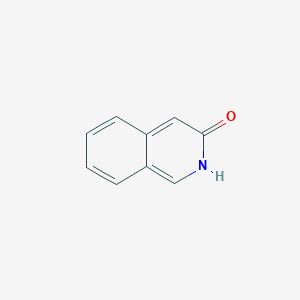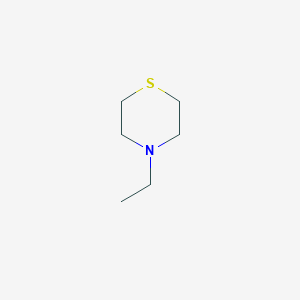![molecular formula C26H25N5O4 B164810 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide CAS No. 135556-20-6](/img/structure/B164810.png)
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PNB-TD and belongs to the class of tetrazole-based compounds.
作用機序
The mechanism of action of PNB-TD is not fully understood. However, studies have suggested that PNB-TD exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. PNB-TD also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
PNB-TD has been shown to have various biochemical and physiological effects. Studies have shown that PNB-TD inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. PNB-TD also reduces oxidative stress and improves cardiac function.
実験室実験の利点と制限
PNB-TD has several advantages for lab experiments. It is a stable compound that can be easily synthesized. PNB-TD also exhibits potent therapeutic effects, making it a promising candidate for further research. However, PNB-TD has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, PNB-TD has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for PNB-TD research. One area of research is to further investigate the mechanism of action of PNB-TD. Another direction is to study the pharmacokinetics and pharmacodynamics of PNB-TD in vivo. Additionally, PNB-TD can be further studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
合成法
PNB-TD can be synthesized using a multi-step process that involves the reaction of 4-(4-bromo-butoxy)benzoic acid with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, followed by the reaction with 3-(2H-tetrazol-5-yl)aniline. The final step involves the reaction of the intermediate with 4-aminobenzamide to form PNB-TD.
科学的研究の応用
PNB-TD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that PNB-TD exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. PNB-TD also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, PNB-TD has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
特性
CAS番号 |
135556-20-6 |
|---|---|
製品名 |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
分子式 |
C26H25N5O4 |
分子量 |
471.5 g/mol |
IUPAC名 |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
InChI |
InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |
InChIキー |
CILFBYXDVWMEGJ-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
正規SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
同義語 |
8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



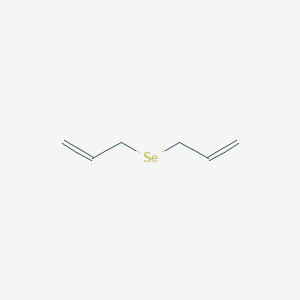
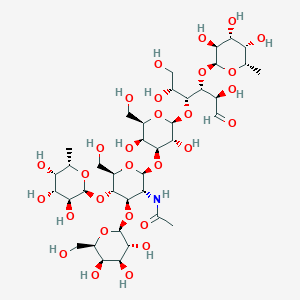
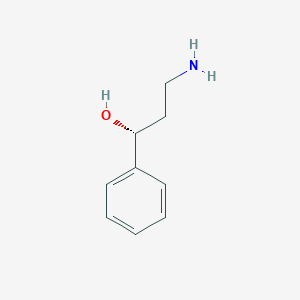
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
